

The Pharmacology of Evenamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Evenamide*

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Evenamide hydrochloride (formerly NW-3509) is an investigational new drug under development by Newron Pharmaceuticals for the treatment of schizophrenia, particularly in patients with treatment-resistant schizophrenia (TRS) and those who respond inadequately to current antipsychotic medications.[1][2] **Evenamide** represents a novel therapeutic approach, acting as a selective voltage-gated sodium channel (VGSC) blocker that modulates glutamate release.[3][4][5] This in-depth guide provides a comprehensive overview of the pharmacology of **evenamide**, detailing its mechanism of action, pharmacodynamic and pharmacokinetic properties, and a summary of key preclinical and clinical findings. The information is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising new agent.

Introduction

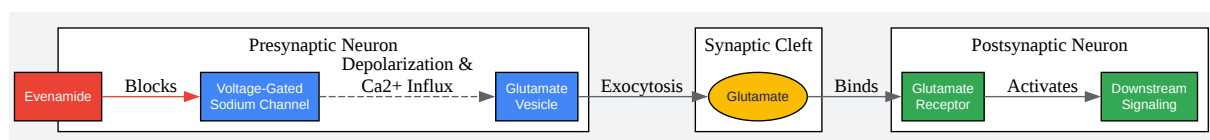
Schizophrenia is a complex and debilitating mental disorder affecting millions worldwide.[4] While current antipsychotic medications, primarily targeting dopaminergic and serotonergic pathways, are effective for many patients, a significant proportion experience inadequate symptom control or treatment resistance.[1][6] Emerging evidence points to the role of glutamatergic dysregulation, particularly excessive glutamate release, in the pathophysiology of schizophrenia.[3][4][7] **Evenamide** hydrochloride has been developed to address this unmet need by targeting the glutamatergic system through a distinct mechanism of action.[3]

Mechanism of Action

Evenamide's primary mechanism of action is the selective blockade of voltage-gated sodium channels (VGSCs).^{[3][5]} This action preferentially targets aberrant neuronal hyperexcitability, which is thought to underlie the excessive glutamate release observed in schizophrenia.^{[4][8]} By blocking VGSCs, **evenamide** normalizes glutamate release without affecting basal glutamatergic transmission.^{[3][5]} This targeted modulation is a key differentiator from other antiglutamatergic agents and is believed to contribute to its efficacy and favorable side-effect profile.^[4]

Signaling Pathway

The proposed signaling pathway for **evenamide**'s therapeutic effect is illustrated below.



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Evenamide blocks VGSCs on the presynaptic neuron, reducing excessive glutamate release.

Pharmacodynamics

Primary Pharmacological Activity

Evenamide is a potent and selective blocker of voltage-gated sodium channels, with a reported binding affinity (K_i) of 0.4 μM .^[9] Its blocking action is voltage- and use-dependent, meaning it has a higher affinity for channels that are in an inactivated state, which is more common during periods of excessive neuronal firing.^[9] This property allows **evenamide** to modulate sustained repetitive firing without significantly impairing normal neuronal excitability.^[6]

Selectivity and Off-Target Effects

A key feature of **evenamide** is its high selectivity. It has been screened against a large panel of over 130 central nervous system (CNS) targets, including receptors, enzymes, and transporters, and has been found to be devoid of significant biological activity at these sites.[\[3\]](#)[\[5\]](#)[\[10\]](#) This lack of off-target activity is believed to contribute to its favorable safety and tolerability profile, notably the absence of extrapyramidal symptoms, weight gain, and metabolic disturbances commonly associated with current antipsychotics.[\[4\]](#)

Pharmacokinetics

Limited pharmacokinetic data for **evenamide** hydrochloride is publicly available. The following table summarizes the known parameters.

Parameter	Value	Species	Notes
Tmax (Time to Maximum Concentration)	< 1 hour	Human	Indicates rapid oral absorption. [11]
t _{1/2} (Half-life)	2-3 hours	Human	Suggests a need for twice-daily dosing. [11]
Metabolism	Extensively metabolized by CYP2D6	Human	[11]
Excretion	Traces excreted in urine, none in the gut	Human	[11]

Preclinical Studies

Evenamide has demonstrated efficacy in a range of animal models of psychosis, mania, depression, and aggression.[\[6\]](#) Key preclinical findings include its ability to reverse behavioral deficits induced by N-methyl-D-aspartate (NMDA) receptor antagonists like ketamine and phencyclidine (PCP), which are used to model schizophrenia-like symptoms in rodents.[\[4\]](#)[\[12\]](#)

Key Preclinical Experiments

Ketamine-Induced Prepulse Inhibition (PPI) Deficit

- Objective: To assess the ability of **evenamide** to reverse sensorimotor gating deficits relevant to schizophrenia.
- General Methodology: Prepulse inhibition is the reduction in the startle response to a strong sensory stimulus when it is preceded by a weaker, non-startling prepulse. This is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. In this model, rats are administered ketamine to induce a deficit in PPI. The ability of a test compound, such as **evenamide**, to restore normal PPI is then measured. In a study, **evenamide** was administered orally at doses of 1.25, 5, and 15 mg/kg to rats prior to the administration of ketamine (6 mg/kg, subcutaneous).[13] Clozapine (7.5 mg/kg, intraperitoneal) was used as a positive control.[13]
- Results: **Evenamide**, particularly at a dose of 5 mg/kg, significantly reversed the ketamine-induced PPI deficit, with an efficacy comparable to clozapine.[13]

Phencyclidine (PCP)-Induced Social Deficit

- Objective: To evaluate the effect of **evenamide** on negative symptom-like behaviors in an animal model.
- General Methodology: Chronic administration of PCP in rats leads to social withdrawal, which is considered an animal model of the negative symptoms of schizophrenia.[14][15] The social interaction test is used to quantify the amount of time an animal spends in social behaviors (e.g., sniffing, grooming) with a conspecific. The ability of a test compound to increase social interaction time in PCP-treated animals is a measure of its potential efficacy against negative symptoms.
- Results: **Evenamide** has been shown to improve social withdrawal in rats treated with PCP. [16]

Clinical Trials

Evenamide has undergone extensive clinical evaluation in Phase II and Phase III trials, primarily as an add-on therapy for patients with schizophrenia.

Study 008A

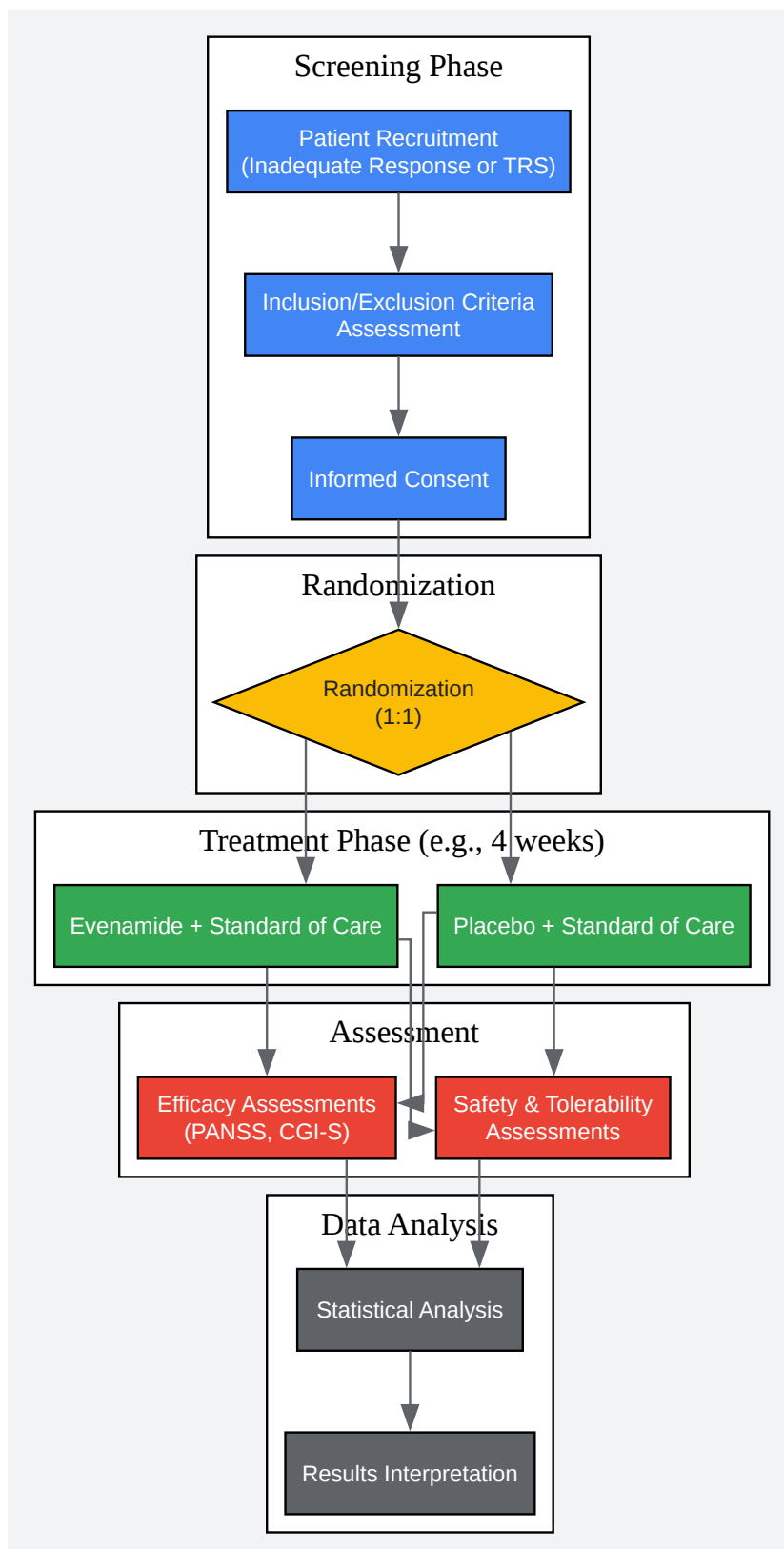
- Objective: To evaluate the efficacy, safety, and tolerability of **evenamide** (30 mg twice daily) as an add-on therapy in patients with chronic schizophrenia who had an inadequate response to second-generation antipsychotics.[6][8]
- Study Design: A 4-week, randomized, double-blind, placebo-controlled, international, multicenter Phase II/III study.[8] 291 patients were randomized to receive either **evenamide** or placebo in addition to their ongoing antipsychotic medication.[8]
- Key Efficacy Endpoints:
 - Primary: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.[8]
 - Secondary: Change from baseline in the Clinical Global Impression of Severity (CGI-S) score.[8]
- Results: The study met its primary and key secondary endpoints. Patients receiving **evenamide** showed a statistically significant and clinically meaningful improvement in PANSS total score and CGI-S score compared to placebo.[8] **Evenamide** was well-tolerated, with a low rate of adverse events.

Study 014/015

- Objective: To evaluate the long-term safety, tolerability, and efficacy of **evenamide** as an add-on therapy in patients with treatment-resistant schizophrenia (TRS).[2][3]
- Study Design: Study 014 was a 6-week, open-label, rater-blinded study with three fixed doses of **evenamide** (7.5, 15, and 30 mg twice daily).[3][16] Study 015 was a 46-week extension of Study 014.[3][4]
- Key Efficacy Endpoints: Changes from baseline in PANSS total score, CGI-S, and other measures of functioning and symptom severity.[3]
- Results: **Evenamide** demonstrated a sustained and progressively increasing improvement in symptoms over the one-year treatment period.[2] A significant proportion of patients experienced a clinically meaningful reduction in disease severity, and the treatment was well-tolerated.[2]

Clinical Trial Workflow

The general workflow for the pivotal clinical trials of **evenamide** is depicted below.



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A generalized workflow for **evenamide**'s pivotal clinical trials.

Safety and Tolerability

Across multiple clinical trials, **evenamide** has demonstrated a favorable safety and tolerability profile.^{[2][8]} Common adverse events reported have been generally mild to moderate and include headache, vomiting, and nasopharyngitis, with incidences similar to placebo. Importantly, **evenamide** has not been associated with the common side effects of many antipsychotic drugs, such as extrapyramidal symptoms, weight gain, or metabolic abnormalities.^[4]

Conclusion

Evenamide hydrochloride is a promising new chemical entity with a novel mechanism of action for the treatment of schizophrenia. By selectively blocking voltage-gated sodium channels and modulating excessive glutamate release, it targets a key pathophysiological mechanism of the disorder that is not adequately addressed by current therapies. Preclinical and extensive clinical data support its potential as an effective and well-tolerated add-on therapy for patients with inadequate response to or resistance to current antipsychotics. The unique pharmacological profile of **evenamide** suggests it could represent a significant advancement in the management of schizophrenia.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. **Evenamide** is an investigational drug and has not been approved by regulatory authorities for the treatment of any medical condition.

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- To cite this document: BenchChem. [The Pharmacology of Evenamide Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671789#pharmacology-of-evenamide-hydrochloride>]

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